molecular formula C15H14N4O2 B2501051 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-07-9

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2501051
CAS No.: 941876-07-9
M. Wt: 282.303
InChI Key: VPJWPKWDZJIFKE-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.303. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Study 1: Novel Co(II) and Cu(II) coordination complexes were constructed using pyrazole-acetamide derivatives, which exhibited significant antioxidant activity. This study demonstrates the potential of these complexes in medicinal chemistry and material science (Chkirate et al., 2019).

Synthesis of Novel Compounds

  • Study 2: Synthesis of new compounds, including 2-pyrone derivatives and N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, was reported. These compounds were characterized using X-ray diffraction, and their binding modes within Tyrosine-protein kinase JAK2 were investigated, highlighting their potential biological applications (Sebhaoui et al., 2020).

Facile Synthesis of Derivatives

  • Study 3: A convenient synthesis of various derivatives, including pyridine, pyridazine, and phthalazine, was achieved using ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N-(4-methylphenyl) acetamide, demonstrating the compound's versatility in synthesizing diverse chemical structures (Rady & Barsy, 2006).

Antimicrobial Activities

  • Study 4: Novel thiazole derivatives synthesized by incorporating pyrazole moieties demonstrated significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Saravanan et al., 2010).

Analgesic Agents

  • Study 5: Synthesis of novel thiazole derivatives as analgesic agents was reported. These compounds, synthesized by incorporating pyrazole moieties, exhibited mild to good analgesic activities in mice, indicating potential therapeutic applications (Saravanan et al., 2011).

Anti-Inflammatory Activity

  • Study 6: Synthesis of novel acetamides with anti-inflammatory activity was demonstrated. These derivatives showed significant anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antipsychotic Agents

  • Study 7: A series of novel potential antipsychotic agents were synthesized. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action (Wise et al., 1987).

Nonlinear Optical Properties

  • Study 8: The nonlinear optical properties of organic crystals containing acetamide structures were investigated. This study revealed their potential in photonic devices like optical switches and modulators (Castro et al., 2017).

Antioxidant, Analgesic, and Anti-Inflammatory Activity

  • Study 9: Synthesis of a novel compound with notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities was reported, suggesting its multifunctional therapeutic potential (Nayak et al., 2014).

Future Directions

The future directions for research involving this compound aren’t specified in the search results. Given that it’s used in proteomics research , it could potentially be involved in studies of protein structure and function, disease mechanisms, drug targets, and more.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-2-4-11(5-3-10)12-8-13-15(21)18(9-14(16)20)6-7-19(13)17-12/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWPKWDZJIFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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